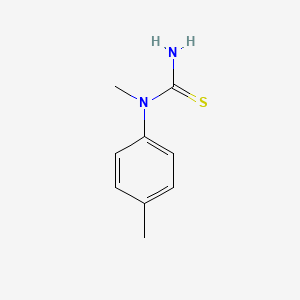

N-Methyl-N-(4-methylphenyl)thiourea

Description

Significance of Thiourea (B124793) Derivatives in Medicinal and Materials Chemistry

Thiourea and its derivatives are a class of organic compounds with the general formula (R¹R²N)(R³R⁴N)C=S. epa.gov They are structurally analogous to ureas, with the oxygen atom of the carbonyl group replaced by a sulfur atom. researchgate.net This substitution significantly alters the chemical properties, making thioureas a versatile scaffold in various scientific domains.

In medicinal chemistry , thiourea derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. cymitquimica.comnih.govmdpi.comnih.gov The ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions is crucial to its interaction with biological targets like enzymes and proteins. This has led to the development of several clinically used drugs and a plethora of compounds under investigation for therapeutic applications. nih.gov For instance, some thiourea derivatives have been explored for the treatment of tuberculosis and as inhibitors for various enzymes. nih.gov

In materials chemistry , the unique properties of thiourea derivatives make them valuable components in the synthesis of advanced materials. They are utilized in the production of polymers, including flame-retardant resins and vulcanization accelerators. researchgate.net Their capacity to act as ligands for a wide range of metal ions has led to the development of novel coordination complexes with interesting optical and electronic properties. researchgate.net Furthermore, thiourea-based compounds are being investigated as organocatalysts, corrosion inhibitors, and sensors for heavy metal ions. researchgate.netmdpi.com

Historical Context of N-Methyl-N-(4-methylphenyl)thiourea and Analogues in Academic Inquiry

The study of thiourea dates back to the 19th century, with early research focusing on its synthesis and fundamental reactivity. rsc.org The synthesis of asymmetrically disubstituted thioureas, such as this compound, is a logical extension of this early work. The primary and most common method for synthesizing such compounds involves the reaction of an isothiocyanate with a primary or secondary amine. In the case of this compound, this would typically involve the reaction of 4-methylphenyl isothiocyanate with methylamine (B109427).

Early academic inquiry into N-aryl and N-alkyl thioureas was driven by the desire to understand the influence of different substituents on the chemical and physical properties of the thiourea core. Researchers in the early to mid-20th century systematically synthesized and characterized a wide array of these derivatives, laying the groundwork for their later application. While specific historical papers focusing solely on this compound are scarce, the body of literature on analogous N,N'-disubstituted thioureas demonstrates a long-standing interest in this class of compounds. These studies often detailed their synthesis, melting points, and basic reactivity, contributing to the foundational knowledge of organic sulfur chemistry.

A significant development in thiourea chemistry has been the advent of modern analytical techniques, such as NMR and X-ray crystallography, which have allowed for detailed structural elucidation and a deeper understanding of the bonding and conformational properties of these molecules. For instance, studies on similar compounds have revealed the preference for a trans-cis configuration of the substituents relative to the C=S bond, often stabilized by intramolecular hydrogen bonding. researchgate.net

Scope and Research Trajectories for this compound

The current research landscape for this compound and its analogues is expanding, driven by the versatile nature of the thiourea scaffold. Key research trajectories include:

Organocatalysis: Chiral thiourea derivatives have emerged as powerful hydrogen-bond donors for activating electrophiles in a variety of asymmetric reactions. rsc.org Research is ongoing to explore how the specific substituents on the nitrogen atoms, such as the methyl and 4-methylphenyl groups in the target compound, influence the catalytic activity and stereoselectivity of these reactions. The development of novel, efficient, and highly selective organocatalysts is a major goal in modern organic synthesis.

Medicinal Chemistry: Given the broad biological activity of thiourea derivatives, this compound represents a lead structure for the design and synthesis of new therapeutic agents. Future research will likely focus on synthesizing libraries of related compounds and screening them for various biological activities, including as enzyme inhibitors or antimicrobial agents. cymitquimica.comrsc.org

Materials Science: The ability of the thiourea moiety to coordinate with metal ions and participate in hydrogen bonding makes this compound a candidate for the development of new materials. Research in this area may explore its use in the formation of metal-organic frameworks (MOFs), supramolecular assemblies, and functional polymers with specific optical, electronic, or thermal properties.

Detailed Research Findings and Data

Due to the limited availability of specific research data for this compound, the following tables present data for this compound where available, supplemented with data from closely related analogues to provide a representative overview of its expected chemical properties.

Table 1: Synthesis and Physical Properties of this compound and Analogues

| Compound Name | Synthetic Method | Reagents | Physical State |

| This compound | Reaction of isothiocyanate with amine | 4-Methylphenyl isothiocyanate, Methylamine | White to off-white solid cymitquimica.com |

| 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea | Reaction of hydrazine (B178648) with isothiocyanate | 1-Methyl-1-phenyl hydrazine, 4-Tolyl isothiocyanate | Crystalline solid researchgate.net |

| N-(p-Tolyl)thiourea | Reaction of isothiocyanate with ammonia (B1221849) | p-Tolyl isothiocyanate, Ammonia | Crystalline solid |

Data compiled from publicly available chemical databases and research articles.

Table 2: Spectroscopic Data for this compound Analogues

| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |

| 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea | 9.55 (s, 1H, NH), 8.85 (s, 1H, NH), 7.45-7.13 (m, 9H, Ar-H), 3.32 (s, 3H, N-CH₃), 2.32 (s, 3H, Ar-CH₃) researchgate.net | 180.2 (C=S), 145.2, 137.2, 135.9, 129.8, 129.4, 125.1, 123.8, 120.3 (Ar-C), 40.1 (N-CH₃), 21.2 (Ar-CH₃) researchgate.net | 3266 (N-H), 1485 (C-N), 1256 (C=S) researchgate.net |

| N-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea | 11.85 (s, 1H, NH), 11.53 (s, 1H, NH), 7.91-7.30 (m, 8H, Ar-H), 2.39 (s, 3H, CH₃) | 181.5 (C=S), 168.1 (C=O), 143.9, 142.1, 131.2, 129.9, 129.1, 128.3, 126.9, 118.9 (Ar-C), 21.7 (CH₃) | 3358, 3254 (N-H), 1675 (C=O), 1159 (S=O) |

This table presents data for analogous compounds to provide a representative understanding due to the scarcity of specific data for this compound.

Structure

3D Structure

Properties

CAS No. |

35696-78-7 |

|---|---|

Molecular Formula |

C9H12N2S |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

1-methyl-1-(4-methylphenyl)thiourea |

InChI |

InChI=1S/C9H12N2S/c1-7-3-5-8(6-4-7)11(2)9(10)12/h3-6H,1-2H3,(H2,10,12) |

InChI Key |

FFBDMFYUMUCCKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=S)N |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of N Methyl N 4 Methylphenyl Thiourea

Spectroscopic Analysis of N-Methyl-N-(4-methylphenyl)thiourea

Spectroscopic methods are fundamental to confirming the identity and understanding the electronic and vibrational properties of this compound. By combining data from NMR, IR, Raman, UV-Vis, and mass spectrometry, a comprehensive structural profile can be established.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Although specific spectra for this compound are not present in the searched literature, the expected chemical shifts for its protons (¹H) and carbon atoms (¹³C) can be predicted with high accuracy based on its structure and data from analogous compounds.

In ¹H NMR, the protons of the N-methyl group are expected to produce a singlet or a doublet (if coupled to the N-H proton) typically in the range of δ 2.6–3.0 ppm. The tolyl methyl group protons will appear as a sharp singlet around δ 2.3–2.4 ppm. The aromatic protons on the 4-methylphenyl ring will present as a pair of doublets (an AA'BB' system) in the aromatic region of δ 7.0–7.5 ppm. The N-H proton signal is expected to be a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration, but is typically observed in the δ 7.5–9.5 ppm range for substituted thioureas. researchgate.netresearchgate.net

In ¹³C NMR spectroscopy, the most characteristic signal is that of the thiocarbonyl (C=S) carbon, which is expected to resonate far downfield, typically between δ 178 and 184 ppm. researchgate.net For instance, the C=S carbon in N,N′-bis(2-dimethylaminophenyl)thiourea appears at δ 178.66 ppm. nih.gov The N-methyl carbon should appear around δ 30–45 ppm, while the tolyl methyl carbon is expected at approximately δ 21 ppm. The aromatic carbons of the 4-methylphenyl group will have signals in the δ 120–140 ppm range.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiocarbonyl (C=S) | - | 178 - 184 |

| Aromatic C (quaternary) | - | 135 - 140 |

| Aromatic C-H | 7.0 - 7.5 | 120 - 130 |

| N-CH₃ | 2.6 - 3.0 | 30 - 45 |

| Ar-CH₃ | 2.3 - 2.4 | ~21 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy provides critical information about the functional groups within a molecule. For this compound, key vibrational modes include the N-H stretch, C=S stretch, and various C-N and aromatic ring vibrations.

The IR spectrum is expected to show a prominent N-H stretching band in the region of 3100–3300 cm⁻¹. In a related compound, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, this band appears at 3266 cm⁻¹. researchgate.net The C-H stretching vibrations from the methyl and aromatic groups are anticipated between 2900 and 3100 cm⁻¹. The thiocarbonyl (C=S) stretching vibration is a crucial marker for thioureas. This band typically appears in the fingerprint region and can be coupled with other vibrations, but it is often found between 1250 cm⁻¹ and 1400 cm⁻¹. researchgate.netresearchgate.net For example, the ν(C=S) in a related thiourea (B124793) was observed at 1256 cm⁻¹. researchgate.net The C-N stretching modes usually appear as strong bands in the 1400–1500 cm⁻¹ range. researchgate.net

Raman spectroscopy, being complementary to IR, is particularly useful for identifying the C=S bond, which often gives a strong Raman signal. The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum.

Table 2: Principal Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| ν(N-H) | 3100 - 3300 | Medium-Strong (IR) |

| ν(C-H) aromatic | 3000 - 3100 | Medium (IR, Raman) |

| ν(C-H) aliphatic | 2850 - 3000 | Medium (IR, Raman) |

| ν(C-N) | 1400 - 1500 | Strong (IR) |

| ν(C=S) | 1250 - 1400 | Medium-Strong (IR, Raman) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the aromatic ring and the thiocarbonyl group. Two primary types of transitions are anticipated: π→π* and n→π*.

The high-energy π→π* transitions are associated with the π-electron system of the 4-methylphenyl group and the C=S double bond. These typically result in strong absorption bands at shorter wavelengths, likely in the range of 240–260 nm. researchgate.net The n→π* transition involves the excitation of a non-bonding electron from one of the lone pairs on the sulfur atom to an anti-bonding π* orbital of the thiocarbonyl group. This transition is symmetry-forbidden, resulting in a weaker absorption band at a longer wavelength, expected to be in the 260–290 nm region. researchgate.net For comparison, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea exhibits bands at 242 nm and 267 nm, attributed to π→π* and n→π* transitions, respectively. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π→π* | Aromatic Ring, C=S | 240 - 260 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and gain insight into the structure through analysis of fragmentation patterns. The molecular formula for this compound is C₉H₁₂N₂S, corresponding to a monoisotopic molecular weight of approximately 180.07 Da.

Upon electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 180 would be expected. The fragmentation of thioureas is often predictable. chemguide.co.uk Key fragmentation pathways for this compound would likely include:

Cleavage to form isothiocyanate: A common fragmentation involves the formation of the stable p-tolyl isothiocyanate ion [CH₃-C₆H₄-NCS]⁺˙ at m/z 149.

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the N-methyl group, leading to a fragment at m/z 165.

Cleavage of the C-N bond: Fragmentation can occur at the C-N bonds of the thiourea core, leading to ions such as [CH₃-C₆H₄-NH]⁺ at m/z 106 or [CH₃NHCS]⁺˙ at m/z 75.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Plausible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 180 | [C₉H₁₂N₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 149 | [CH₃-C₆H₄-NCS]⁺˙ | Cleavage and rearrangement |

| 106 | [CH₃-C₆H₄-NH]⁺ | C-N bond cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion from tolyl group |

Crystallographic Analysis and Solid-State Architecture of this compound

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Structure Determination

While a specific single-crystal X-ray diffraction study for this compound was not found in the searched literature, the solid-state architecture can be inferred from numerous studies on analogous N,N'-disubstituted thioureas. wikipedia.orgnih.govacs.org

Thiourea derivatives typically feature a planar or near-planar [S-C-N-N] core. wikipedia.org The C=S bond length is generally observed to be around 1.68–1.71 Å, and the C-N bond lengths are intermediate between single and double bonds (approx. 1.34–1.36 Å), indicating resonance delocalization across the thiourea moiety. nih.gov

Table 5: Typical Crystallographic Parameters for N,N'-Disubstituted Thioureas

| Parameter | Typical Value / Feature | Reference |

|---|---|---|

| Crystal System | Monoclinic, Triclinic | nih.govwikipedia.org |

| Space Group | P2₁/c, P-1 | nih.govwikipedia.org |

| C=S Bond Length | 1.68 - 1.71 Å | nih.govwikipedia.org |

| C-N Bond Length | 1.34 - 1.36 Å | nih.gov |

| Conformation | Planar thiourea core | wikipedia.org |

Molecular Conformation and Tautomeric Forms in the Solid State

In the solid state, this compound exists predominantly in the thioamide tautomeric form. This is a common characteristic for many thiourea derivatives. The molecular conformation is influenced by the spatial arrangement of its constituent groups.

The conformation of thiourea derivatives is a delicate balance of electronic and steric effects. The planarity of the thiourea core can be distorted by bulky substituents, leading to a non-planar arrangement.

| Compound | Torsion Angle (°C) | Reference |

|---|---|---|

| 1-(4-methylphenyl)-3-(propan-2-ylideneamino)thiourea | 29.27 (8) | iucr.org |

| 3,3-Bis(2-hydroxyethyl)-1-[(4-methylphenyl)carbonyl]thiourea | -49.3 (2) | sunway.edu.my |

Intramolecular Hydrogen Bonding Network Analysis

Intramolecular hydrogen bonds play a crucial role in stabilizing the molecular conformation of this compound and its derivatives. libretexts.org These bonds typically form between a hydrogen atom of an N-H group and a nearby electronegative atom, such as nitrogen or oxygen, within the same molecule. libretexts.org

For example, in 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, an intramolecular N-H···N hydrogen bond is observed. researchgate.net Similarly, in 1-(4-methylphenyl)-3-(propan-2-ylideneamino)thiourea, the anti-disposition of the p-tolyl-N—H group and the syn-disposition of the imino-N—H group relative to the thione-S atom facilitates the formation of an intramolecular p-tolyl-N—H···N(imino) hydrogen bond. iucr.org In acyl thiourea derivatives, intramolecular N-H···O hydrogen bonds are common, leading to the formation of stable six-membered rings. nih.govacs.org

Supramolecular Interactions and Crystal Packing Motifs

Intermolecular Hydrogen Bonding Characteristics (N-H···S, N-H···O, C-H···O)

Intermolecular hydrogen bonds are the primary driving force in the crystal packing of many thiourea derivatives. rsc.org The most prevalent of these is the N-H···S hydrogen bond, which often leads to the formation of centrosymmetric dimers. nih.gov In these dimers, two molecules are linked through a pair of N-H···S interactions, creating a stable eight-membered ring synthon. researchgate.netiucr.org

In addition to the robust N-H···S interactions, other weaker hydrogen bonds such as N-H···O and C-H···O can also be present, particularly when suitable acceptor atoms are available within the molecular structure. nih.govnih.gov These interactions contribute to the formation of more complex three-dimensional networks. For instance, in the crystal structure of N,N,N′-tribenzylthiourea, intermolecular N1—H1···S1 hydrogen bonds link the molecules into infinite chains. nih.gov

| Hydrogen Bond Type | Typical Donor | Typical Acceptor | Significance | Reference |

|---|---|---|---|---|

| N-H···S | Thiourea N-H | Thione S | Formation of centrosymmetric dimers | researchgate.net |

| N-H···O | Amide/Thiourea N-H | Carbonyl/Hydroxyl O | Stabilization of molecular conformation and linking of molecules | sunway.edu.mynih.gov |

| C-H···O | Aromatic/Alkyl C-H | Carbonyl/Hydroxyl O | Formation of 3D networks | nih.gov |

Pi-Stacking and Other Non-Covalent Interactions (C-H···π)

While hydrogen bonding often dominates the crystal packing, other non-covalent interactions such as π-stacking and C-H···π interactions also play a significant role. nih.gov In thiourea derivatives containing aromatic rings, weak π-π stacking interactions can be observed, although the centroid-centroid distances are often quite large. nih.gov

More significant are the C-H···π interactions, where a hydrogen atom from a C-H bond interacts with the π-electron cloud of an aromatic ring. iucr.org These interactions, along with other weak forces, help to connect the primary hydrogen-bonded motifs into a more extensive supramolecular architecture. For example, in 1-(4-methylphenyl)-3-(propan-2-ylideneamino)thiourea, layers are connected via methyl-C-H···π interactions. iucr.org

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful tool for the quantitative assessment of intermolecular interactions within a crystal. mdpi.com By mapping properties such as d_norm, d_i, and d_e onto the surface, it is possible to visualize and quantify the contributions of different types of intermolecular contacts. nih.gov

For thiourea derivatives, Hirshfeld analysis typically reveals that H···H, C···H/H···C, and O···H/H···O or S···H/H···S are the most significant interactions. nih.govmdpi.com The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For instance, in N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide, the major interactions are H···H (53.6%), C···H/H···C (20.8%), and O···H/H···O (17.7%). nih.gov The red spots on the d_norm surface highlight the regions of close contact, which correspond to hydrogen bonding and other short intermolecular interactions. sunway.edu.mymdpi.com

| Interaction Type | Percentage Contribution (%) | Reference |

|---|---|---|

| H···H | 53.6 | nih.gov |

| C···H/H···C | 20.8 | nih.gov |

| O···H/H···O | 17.7 | nih.gov |

Formation of Supramolecular Synthons and Polymeric Structures

The predictable nature of hydrogen bonding in thiourea derivatives leads to the formation of reliable supramolecular synthons. mersin.edu.tr The most prominent of these is the centrosymmetric eight-membered {···HNCS}₂ synthon, formed by a pair of N-H···S hydrogen bonds. researchgate.netiucr.org

These synthons act as building blocks for the construction of larger, polymeric structures. nih.gov The dimers formed by the {···HNCS}₂ synthon can be further linked by other intermolecular interactions, such as weaker hydrogen bonds or C-H···π interactions, to form one-dimensional chains, two-dimensional layers, or even three-dimensional networks. researchgate.netiucr.org The specific nature of the substituents on the thiourea core influences the secondary interactions and, consequently, the final supramolecular architecture. mersin.edu.tr

Theoretical and Computational Investigations of N Methyl N 4 Methylphenyl Thiourea

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used theoretical method for computing the electronic structural features of atoms and large molecules. researchgate.netnih.gov It offers a balance between accuracy and computational cost, making it suitable for studying complex systems like N-Methyl-N-(4-methylphenyl)thiourea. nih.gov DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. nih.gov This optimized structure serves as the foundation for calculating various electronic properties.

For thiourea (B124793) derivatives, DFT calculations, often using hybrid functionals like B3LYP, have been successfully employed to predict molecular structures that are in good agreement with experimental data from X-ray crystallography. researchgate.net The process involves optimizing the geometry of the molecule without any constraints to find its true minimum energy state, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. nih.gov

Prediction of Spectroscopic Parameters (IR, NMR, UV-Vis)

Theoretical calculations play a significant role in interpreting and predicting spectroscopic data. DFT methods are routinely used to compute vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.govscielo.org.zanih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational analysis is performed on the optimized geometry of this compound to predict its IR spectrum. nih.gov The calculated wavenumbers are often scaled to better match experimental results, and the potential energy distribution (PED) analysis helps in the precise assignment of vibrational modes. scielo.org.zanih.gov For similar thiourea derivatives, DFT calculations have been shown to reproduce experimental FT-IR spectra with good accuracy. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov These theoretical predictions are valuable for assigning the signals in the experimental NMR spectra of this compound. researchgate.netscienceopen.com

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic transitions of molecules. nih.govrsc.org By performing TD-DFT calculations on the optimized ground-state geometry, the UV-Vis absorption spectra can be simulated, providing information about the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., n→π* and π→π*). nih.govcarta-evidence.org For thiourea derivatives, functionals like B3LYP, B3P86, and PBE0 have been found to be reliable in predicting excitation energies. nih.govcarta-evidence.org

Table 1: Comparison of Experimental and Theoretical Spectroscopic Data for a Thiourea Derivative

| Spectroscopic Technique | Experimental Value | Theoretical Value (Method) | Reference |

|---|---|---|---|

| FT-IR (cm⁻¹) | |||

| C-H stretching | 2930-2834 | 3029-2954 (B3LYP/6-31g(d,p)) | scielo.org.za |

| C-S stretching | 591 | 588 (B3LYP) | scielo.org.za |

| ¹³C NMR (ppm) | |||

| (Example Signal) | 180.2 | 179.8 (GIAO/B3LYP) | |

| UV-Vis (nm) | |||

| λmax | 225 | 228 (TD-DFT) | nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to undergo electronic transitions. This analysis helps in understanding the intramolecular charge transfer (ICT) characteristics of this compound. researchgate.netnih.gov The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule that are involved in electron donation and acceptance during chemical reactions. researchgate.net In many thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO is distributed over the aromatic rings. researchgate.net This distribution facilitates charge transfer from the thiourea core to the phenyl rings. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comchemrxiv.org The MEP surface is color-coded to represent different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, such as lone pairs on electronegative atoms like oxygen, nitrogen, and sulfur. These are the most likely sites for electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas, typically around hydrogen atoms attached to electronegative atoms. These are susceptible to nucleophilic attack.

Green regions denote areas of neutral potential.

For this compound, the MEP map would likely show negative potential around the sulfur and nitrogen atoms of the thiourea group, highlighting their nucleophilic character. Conversely, the hydrogen atoms of the N-H group and the aromatic rings would exhibit positive potential, indicating their electrophilic character. mdpi.com This visual representation of the electrostatic potential provides crucial insights into the molecule's intermolecular interactions and reactivity patterns. mdpi.comchemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. rsc.orguaeu.ac.ae It is widely used to calculate properties related to a molecule's response to time-dependent electromagnetic fields, such as UV-Vis absorption and emission spectra. rsc.org

For this compound, TD-DFT calculations can provide detailed information about the energies of its excited states, the oscillator strengths of electronic transitions, and the nature of these transitions (e.g., π→π, n→π). nih.govcarta-evidence.org This information is crucial for understanding the photophysical properties of the molecule. The choice of the functional and basis set is important for obtaining accurate results, and functionals like B3LYP, CAM-B3LYP, and PBE0 have been shown to perform well for thiourea derivatives. nih.govcarta-evidence.org By analyzing the molecular orbitals involved in the electronic transitions, one can gain insights into the charge transfer character of the excited states. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations (isomers) of a molecule and determine their relative energies. osti.govresearchgate.net This is achieved by exploring the potential energy surface (PES) of the molecule, which is a mathematical function that relates the molecule's energy to its geometry. wayne.edu

For this compound, the rotation around the various single bonds, particularly the C-N bonds, gives rise to different conformers. osti.gov Computational methods can be used to systematically rotate these bonds and calculate the energy at each step, thereby mapping the PES. researchgate.net The minima on the PES correspond to stable conformers, while the saddle points represent transition states between them. osti.gov Studies on similar thiourea derivatives have shown that the relative stability of different conformers can be influenced by factors such as intramolecular hydrogen bonding and steric hindrance. osti.gov Understanding the conformational landscape of this compound is essential for predicting its shape and how it might interact with biological targets.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. nih.govnih.govjppres.com

Molecular Docking: This technique predicts the preferred binding orientation and affinity of a ligand to a target protein. nih.gov The process involves generating a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their steric and energetic complementarity. nih.gov The results of molecular docking can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.govjppres.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior and stability of the ligand-protein complex over time. nih.govjppres.com MD simulations solve Newton's equations of motion for all the atoms in the system, providing a detailed picture of the conformational changes and fluctuations of both the ligand and the protein. nih.gov The stability of the interaction can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms. nih.gov These simulations are crucial for validating the docking results and understanding the dynamic nature of ligand-target recognition.

Structure-Property Relationship Studies through Computational Approaches

Further research and publication of computational studies specifically targeting this compound are required to provide the detailed, informative, and scientifically accurate content requested.

Investigation of Biological Activities and Mechanisms of Action for N Methyl N 4 Methylphenyl Thiourea Derivatives

Enzyme Inhibition Studies

Derivatives of N-Methyl-N-(4-methylphenyl)thiourea have been identified as potent inhibitors of several key enzymes implicated in human disease. The core thiourea (B124793) structure is crucial for this activity, allowing for diverse substitutions that modulate the inhibitory potency and selectivity against different enzymatic targets.

Inhibition of Cholinesterases (AChE, BChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy in the management of Alzheimer's disease. nih.gov Thiourea derivatives have emerged as a promising class of cholinesterase inhibitors. nih.govtubitak.gov.tr

Research into various thiourea derivatives has demonstrated their potential to inhibit both AChE and BChE. For instance, a study on unsymmetrical thiourea derivatives, including those with chlorophenyl and cyclohexyl moieties, identified compounds with significant inhibitory activity. nih.gov One such derivative, 1-(3-chlorophenyl)-3-cyclohexylthiourea, showed IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. nih.gov Another compound, 1-(1,1-dibutyl)-3-phenylthiourea, also exhibited notable inhibition with IC50 values of 58 µg/mL against AChE and 63 µg/mL against BChE. nih.gov Furthermore, chiral thioureas derived from ˪-cysteine containing tertiary amine or trimethoxy groups have shown greater potency against AChE and BChE than the standard drug galantamine. tubitak.gov.tr Phenolic compounds have also demonstrated good inhibitory activity against both AChE and BChE, which is likely attributable to their phenolic nature and the presence of methoxy (B1213986) substituents. researchgate.netresearchgate.net

Urease Enzyme Inhibition

Urease, a nickel-containing metalloenzyme, is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is associated with peptic ulcers and other gastric diseases. nih.gov Thiourea derivatives, acting as substrate analogues, are recognized as potential urease inhibitors. nih.govnih.gov

Numerous studies have highlighted the potent urease inhibitory effects of thiourea derivatives. A series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids demonstrated exceptional urease inhibitory efficacy, with IC50 values ranging from 0.0019 ± 0.0011 to 0.0532 ± 0.9951 µM, significantly more potent than the standard inhibitor thiourea (IC50 4.7455 ± 0.0545 µM). nih.gov Similarly, N-monoarylacetothioureas have shown excellent potency, with one compound exhibiting an IC50 of 0.16 ± 0.05 µM, making it 158-fold more potent than the clinical drug acetohydroxamic acid (AHA). nih.gov These N-monosubstituted thioureas are thought to effectively chelate the two nickel atoms in the urease active site. nih.gov

Tyrosinase, α-Amylase, and α-Glucosidase Inhibition

Thiourea derivatives have also been investigated for their ability to inhibit other enzymes relevant to metabolic and pigmentation disorders.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation. nih.govmdpi.com Given the prevalence of the thiourea moiety in known tyrosinase inhibitors, various thiourea-containing drugs have been successfully repositioned as tyrosinase inhibitors. nih.gov For example, thioacetazone and ambazone (B518326) are significant inhibitors of mushroom tyrosinase, with IC50 values of 14 µM and 15 µM, respectively. nih.gov Indole–thiourea derivatives have also been developed, with one compound showing an IC50 of 5.9 ± 2.47 μM, outperforming the standard kojic acid. mdpi.com

α-Amylase and α-Glucosidase Inhibition: The inhibition of α-amylase and α-glucosidase is a validated approach for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.com Phenolic extracts from sources like sorghum have demonstrated significant in vitro inhibitory activity against both enzymes. mdpi.com Studies on natural products have also identified compounds that inhibit these enzymes. researchgate.netresearchgate.net For instance, capsaicin (B1668287) and dihydrocapsaicin (B196133) have been shown to inhibit α-glucosidase and α-amylase. nih.gov While direct studies on this compound are limited, the broader class of thiourea-related compounds shows promise in this area.

Mechanistic Insights into Enzyme Binding and Inhibition Kinetics

Understanding the mechanism of inhibition is crucial for the development of more effective drugs. Kinetic studies and molecular docking simulations have provided valuable insights into how thiourea derivatives interact with their target enzymes.

For urease inhibition, kinetic analysis of the highly potent 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea derivative (compound 4i) revealed a non-competitive mode of inhibition, with a Ki value of 0.0003 µM. nih.gov Molecular docking simulations suggest that N-monosubstituted thioureas penetrate the urea (B33335) binding site of the enzyme. nih.gov

In the case of tyrosinase, kinetic studies have shown that thiourea-containing drugs often act as non-competitive inhibitors. nih.gov However, some indole-thiourea derivatives have been identified as competitive inhibitors. mdpi.com Docking simulations indicate that both intermolecular hydrogen bonds via the nitrogen of the thiourea group and contacts via the thione (C=S) group are critical for binding to the tyrosinase active site. nih.gov

For cholinesterase inhibition by unsymmetrical thiourea derivatives, docking studies revealed favorable binding scores, with a 1-(3-chlorophenyl)-3-cyclohexylthiourea derivative showing scores of -10.01 kJ/mol and -8.04 kJ/mol for AChE and BChE, respectively. nih.gov

Antimicrobial Efficacy and Mechanisms

Thiourea derivatives are recognized for their broad-spectrum antimicrobial activities, including antibacterial and antifungal properties. nih.govmdpi.com Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov

Antibacterial Activity and Bacterial Strain Susceptibility

Derivatives of this compound have demonstrated significant efficacy against a range of both Gram-positive and Gram-negative bacteria.

Studies have shown that novel thiourea derivatives incorporating thiadiazole and imidazole (B134444) moieties exhibit excellent activity against strains like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. nih.gov Specific derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2–16 µg/mL. nih.govresearchgate.net One particular derivative, TD4, was found to disrupt the integrity of the MRSA cell wall by affecting NAD+/NADH homeostasis. nih.gov Acylthioureas substituted with halogen atoms on the N-phenyl ring also show significant activity, particularly against P. aeruginosa and S. aureus. mdpi.com

Antifungal Activity and Fungal Strain Susceptibility

Thiourea derivatives, the class to which this compound belongs, have demonstrated notable antifungal capabilities. The efficacy of these compounds is significantly influenced by their molecular structure, particularly the substitution patterns on the aromatic ring. mdpi.comnih.gov For instance, studies on thiourea derivatives of 2-thiophenecarboxylic acid have shown that the position of a methyl group on the phenyl ring can greatly affect the antifungal and antioxidant actions. mdpi.comnih.gov An ortho-methylated derivative, in particular, exhibited the highest antifungal activity against multiple strains of the multidrug-resistant fungus Candida auris, showing a significant inhibitory effect on biofilm formation and microbial adherence. mdpi.comnih.gov The proposed mechanism for this activity involves the disruption of fungal cell wall biosynthesis and biofilm formation, facilitated by the thiourea functional group which can form hydrogen bonds and electrostatic interactions with essential fungal enzymes. mdpi.com

The antifungal spectrum of thiourea derivatives is broad, encompassing various pathogenic yeasts and fungi. mdpi.com Research has shown that N-acyl thiourea derivatives with fluorine substitutions possess potent antifungal effects. mdpi.com Other studies have documented the efficacy of specific thiourea derivatives against fungal strains such as Aspergillus flavus and Candida albicans. nih.gov

Table 1: Antifungal Activity of Selected Thiourea Derivatives

| Fungal Strain | Compound/Derivative Class | Observed Effect | Reference |

|---|---|---|---|

| Candida auris | Ortho-methylated thiourea derivative of 2-thiophenecarboxylic acid | High activity; inhibition of biofilm growth and adherence. | mdpi.comnih.gov |

| Candida species (C. albicans, C. krusei, C. glabrata, C. tropicalis, C. parapsilosis) | General Thiourea Derivatives | Susceptibility demonstrated through broth microdilution. | mdpi.com |

| Aspergillus flavus | Thiourea derivatives 7a, 7b, 8 | Excellent antimicrobial activity. | nih.gov |

Antiviral Properties, including HIV-1 Reverse Transcriptase Inhibition

The antiviral potential of thiourea derivatives is a significant area of research, with many compounds demonstrating inhibitory effects against various viruses, most notably the Human Immunodeficiency Virus (HIV). nih.govnih.gov A key mechanism of action is the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.govnih.gov

Derivatives of N-phenylthiourea act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net For example, N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea, an analogue of the subject compound, has been identified as a potent inhibitor of recombinant HIV-1 RT. researchgate.net This compound effectively blocked the replication of the HIV-1 HTLV(IIIB) strain in human peripheral blood mononuclear cells with a half-maximal inhibitory concentration (IC₅₀) of 0.007 µM. researchgate.net Other thiourea derivatives have also shown the ability to block HIV replication, with some active against both HIV-1 and HIV-2 strains. nih.govnih.gov One study found that a specific derivative could inhibit not only the wild-type HIV-1 but also variants carrying clinically relevant mutations, confirming its mode of action as an NNRTI. nih.gov Beyond HIV, thiourea derivatives have also been investigated for activity against other viruses, including Hepatitis B Virus (HBV) and Tobacco Mosaic Virus (TMV). biorxiv.orgmdpi.com

Table 2: Antiviral Activity of Selected Thiourea Derivatives

| Virus | Compound/Derivative | Mechanism/Activity | IC₅₀ Value | Reference |

|---|---|---|---|---|

| HIV-1 (HTLV IIIB) | N-[2-(4-methylphenyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea | Reverse Transcriptase Inhibitor | 0.007 µM | researchgate.net |

| HIV-1 | Derivative 3b | Blocks HIV replication | 54.9 µg/ml | nih.gov |

| HIV-2 | Derivative 3b | Blocks HIV replication | 65.9 µg/ml | nih.gov |

| HIV-1 (Wild Type & Variants) | Derivative 5 | Non-nucleoside Reverse Transcriptase Inhibitor | Not Specified | nih.gov |

Exploration of Antimicrobial Mechanisms (e.g., DNA Gyrase, Topoisomerase IV)

The antimicrobial effects of thiourea derivatives are mediated through various mechanisms, including the inhibition of key bacterial enzymes essential for DNA replication and cell maintenance. nih.govrsc.org DNA gyrase and topoisomerase IV, two type II topoisomerase enzymes, are prime targets for antibacterial agents because they control DNA topology and are crucial for bacterial survival. rsc.org

Research into thiourea derivatives containing 4-arylthiazoles and a D-glucose moiety has demonstrated their potential as inhibitors of these enzymes in Staphylococcus aureus. One compound from this series, 4h, was identified as a potent inhibitor of both DNA gyrase and, to a lesser extent, topoisomerase IV. rsc.org Molecular docking and dynamics simulations support these findings, suggesting that these compounds fit well within the active site of S. aureus DNA gyrase. rsc.org Other studies have designed novel thiourea derivatives specifically to target DNA gyrase and topoisomerase IV, with molecular docking predicting a strong binding affinity. nih.gov Beyond enzyme inhibition, some thiourea derivatives exert their antibacterial effect by physically disrupting the bacterial cell wall, leading to a loss of integrity and cell death. nih.gov

Table 3: Inhibition of Bacterial Enzymes by a Thiourea Derivative (Compound 4h)

| Enzyme Target | Source Organism | IC₅₀ Value | Reference |

|---|---|---|---|

| DNA Gyrase | Staphylococcus aureus | 1.25 ± 0.12 µM | rsc.org |

| Topoisomerase IV | Staphylococcus aureus | 67.28 ± 1.21 µM | rsc.org |

Anticancer and Cytotoxic Activity Studies

Thiourea derivatives are a widely investigated class of compounds for their anticancer and cytotoxic properties. researchgate.netdergipark.org.trnih.gov Their structural versatility allows for the synthesis of a vast number of derivatives, many of which exhibit significant cytotoxic effects against various cancer cell lines. researchgate.netnih.gov The anticancer potential of these compounds stems from their ability to induce programmed cell death (apoptosis), halt the cell cycle, and interact with DNA, ultimately leading to the inhibition of cancer cell proliferation. mdpi.comnih.gov

Cell Line Specificity and Growth Inhibition Profiles

The cytotoxic activity of thiourea derivatives often exhibits a degree of selectivity, being more potent against cancer cells than normal, non-cancerous cells. nih.gov For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were found to be highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, while showing favorable selectivity over normal human keratinocyte (HaCaT) cells. nih.gov The growth inhibitory profiles are highly dependent on the specific chemical structure of the derivative and the type of cancer cell line being tested. nih.govnih.gov

Some derivatives have shown exceptional potency, with IC₅₀ values in the low micromolar range, sometimes exceeding the efficacy of established chemotherapy drugs like doxorubicin (B1662922) in certain cell lines. nih.gov Notably, specific thiourea derivatives have demonstrated effectiveness against drug-resistant cancer cell lines, indicating their potential to overcome certain mechanisms of chemotherapy resistance. researchgate.net

Table 4: Growth Inhibition (IC₅₀) of Selected Thiourea Derivatives in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound/Derivative | IC₅₀ Value | Reference |

|---|---|---|---|---|

| SW620 | Metastatic Colon Cancer | 3,4-dichlorophenylthiourea (2) | 1.5 ± 0.72 µM | nih.gov |

| SW620 | Metastatic Colon Cancer | 4-(trifluoromethyl)phenylthiourea (8) | 5.8 ± 0.76 µM | nih.gov |

| HCT116 | Colon Cancer | N¹,N³-disubstituted-thiosemicarbazone (7) | 1.11 µM | nih.gov |

| HepG2 | Liver Cancer | N¹,N³-disubstituted-thiosemicarbazone (7) | 1.74 µM | nih.gov |

| MCF-7 | Breast Cancer | N¹,N³-disubstituted-thiosemicarbazone (7) | 7.0 µM | nih.gov |

| MCF-7 | Breast Cancer | Diarylthiourea (4) | 338.33 ± 1.52 µM | mdpi.com |

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism through which thiourea derivatives exert their anticancer effects is the induction of apoptosis and the modulation of the cell cycle. mdpi.comnih.gov Studies have shown that treatment of cancer cells with these compounds leads to characteristic features of apoptosis, such as an increase in the population of early and late-stage apoptotic cells. mdpi.comnih.gov This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death. For instance, certain diarylthiourea derivatives have been shown to upregulate caspase-3, suggesting the initiation of an intrinsic apoptotic pathway. mdpi.comnih.gov Other derivatives have been found to induce apoptosis through the cleavage of caspase-8 and Poly (ADP-ribose) polymerase (PARP). researchgate.net

DNA Binding Interactions and Intercalation Mechanisms

The interaction of thiourea derivatives with DNA represents another critical aspect of their mechanism of action. nih.govnih.gov Spectroscopic and viscosity studies have revealed that these compounds can bind to DNA, with intercalation being a preferred mode of interaction. nih.govresearchgate.net Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix. This action can distort the DNA structure, interfering with fundamental processes like replication and transcription, which can ultimately trigger cell death.

Studies using calf thymus DNA have demonstrated that certain thiourea derivatives bind effectively, as indicated by their binding constants (Kb). researchgate.net The binding is often characterized as a mixed mode, which could involve not only intercalation but also groove binding, where the molecule fits into the minor or major grooves of the DNA helix. nih.gov The ability of these compounds to form DNA adducts, as has been shown for the related compound N-methyl-N-nitrosourea, is another way they can interfere with DNA function and induce apoptosis. nih.govnih.gov

Antioxidant Capacity and Radical Scavenging Mechanisms

Thiourea derivatives have demonstrated notable potential as antioxidants, primarily through their ability to scavenge free radicals. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. While specific experimental data for this compound is not extensively available in the reviewed literature, studies on structurally similar compounds provide valuable insights into its potential antioxidant behavior.

The primary mechanism by which thiourea derivatives are thought to exert their antioxidant effects is through Hydrogen Atom Transfer (HAT). In this process, the thiourea molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The N-H protons of the thiourea moiety are crucial for this activity. Computational studies on various thiourea derivatives have suggested that the HAT mechanism is generally favored over other mechanisms like Single Electron Transfer (SET).

Research on analogous compounds, such as 1,3-di-p-tolylthiourea, has shown promising antioxidant potential. For instance, in one study, the IC50 values for related thiourea derivatives in DPPH and ABTS assays indicated their capacity to scavenge these radicals effectively. The antioxidant activity is influenced by the molecular structure, including the nature and position of substituents on the aromatic ring.

The general reaction for radical scavenging by a thiourea derivative via the HAT mechanism can be depicted as: R• + Thiourea-NH-R' → RH + Thiourea-N•-R'

Where R• is a free radical. The resulting thiourea radical is generally more stable and less reactive, thus halting the propagation of oxidative damage. The presence of electron-donating groups on the aryl substituent is believed to enhance this activity by stabilizing the resulting radical.

Table 1: Antioxidant Activity of Structurally Related Thiourea Derivatives

| Compound | Assay | IC50 (mM) | Reference |

|---|---|---|---|

| 1,3-Diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 | hueuni.edu.vn |

| 1,3-Diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 | hueuni.edu.vn |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 | hueuni.edu.vn |

| 1-Benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 | hueuni.edu.vn |

Structure-Activity Relationship (SAR) Derivations for Biological Efficacy

The biological efficacy of N-arylthiourea derivatives, including their antioxidant activity, is significantly influenced by their molecular structure. The systematic modification of substituents on the aryl ring and the thiourea nitrogen atoms allows for the derivation of structure-activity relationships (SAR).

For this compound, the key structural features that likely dictate its antioxidant potential are the N-methyl group and the p-methyl group on the phenyl ring.

Substitution on the Aryl Ring: The presence of the methyl group at the para-position (4-position) of the phenyl ring is an important determinant of activity. Methyl groups are known to be electron-donating through inductive and hyperconjugation effects. This electron-donating nature can stabilize the radical formed on the nitrogen atom after hydrogen donation, thereby enhancing the antioxidant capacity. Studies on various N-arylthioureas have consistently shown that electron-donating substituents on the aromatic ring tend to increase antioxidant activity, while electron-withdrawing groups generally decrease it.

The general SAR for the antioxidant activity of N-arylthiourea derivatives can be summarized as follows:

The presence of N-H protons is fundamental for radical scavenging via the HAT mechanism.

Electron-donating groups on the aryl ring generally enhance antioxidant activity.

The position of the substituent on the aryl ring can influence activity, with para-substitution often being favorable.

Table 2: Key Structural Features and Their Expected Influence on the Antioxidant Activity of this compound

| Structural Feature | Influence on Antioxidant Activity | Rationale |

|---|---|---|

| Thiourea Moiety (-NH-CS-NH-) | Essential for activity | Provides the hydrogen atom for radical scavenging (HAT mechanism). |

| p-Methyl Group on Phenyl Ring | Enhances activity | Electron-donating nature stabilizes the resulting radical. |

| N-Methyl Group | Modulates activity | Affects electronic properties and steric hindrance around the N-H group. |

Coordination Chemistry and Metallation of N Methyl N 4 Methylphenyl Thiourea

Ligand Design Principles and Coordination Modes of Thiourea (B124793) Derivatives

Thiourea and its derivatives are highly versatile ligands due to the presence of both soft sulfur and hard nitrogen donor atoms, allowing for a variety of coordination modes. mdpi.comnih.gov The fundamental design of these ligands can be easily modified by altering the substituents on the nitrogen atoms, which in turn influences the electronic properties, steric hindrance, and ultimately the coordination behavior of the ligand. mdpi.comresearchgate.net

The primary coordination modes observed for thiourea derivatives are:

Monodentate Coordination: This is the most common mode, where the ligand coordinates to a metal center exclusively through the sulfur atom (M-S). mdpi.comresearchgate.net The sulfur atom acts as a soft donor, readily bonding to soft metal ions.

Bidentate (Chelating) Coordination: In this mode, the ligand coordinates through both the sulfur atom and one of the nitrogen atoms, forming a stable four-membered chelate ring (M-S-C-N). mdpi.com This often occurs after the deprotonation of the nitrogen atom, making the ligand anionic.

Bridging Coordination: Thiourea ligands can also bridge two metal centers, typically using the sulfur atom.

For N-Methyl-N-(4-methylphenyl)thiourea, the presence of methyl and 4-methylphenyl (tolyl) groups on the nitrogen atoms modifies the electronic and steric environment of the core thiourea structure. These substituents can influence the acidity of the N-H proton and the steric accessibility of the donor atoms, thereby affecting which coordination mode is preferred upon reaction with a metal salt.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with thiourea-based ligands is typically straightforward. A general method involves the reaction of the thiourea derivative with a metal salt (e.g., chlorides, nitrates, or perchlorates) in a suitable solvent like ethanol, methanol, or acetone. researchgate.netmaterialsciencejournal.org The reaction is often carried out at room temperature or with gentle heating, and the resulting complex may precipitate from the solution. materialsciencejournal.org The stoichiometry of the reactants (ligand-to-metal ratio) can be varied to isolate complexes with different numbers of coordinated ligands. materialsciencejournal.org

For instance, the synthesis of various N-phenyl-N'-[substituted phenyl] thiourea complexes involved reacting the ligand and a transition metal salt in a 2:1 molar ratio to yield complexes of the type ML₂ or ML₂Cl₂. researchgate.netmaterialsciencejournal.org The synthesis of the ligand itself, N-Methyl-N'-(4-methylphenyl)thiourea, can be achieved by the reaction of 4-tolyl isothiocyanate with methylamine (B109427). researchgate.net Similarly, the closely related N-methyl-N,N′-diphenylthiourea has been synthesized from N-methylaniline and phenyl isothiocyanate. nih.gov

While specific reports on the synthesis of metal complexes with this compound were not found in the reviewed literature, it is anticipated that complexes with various transition metals such as copper, nickel, zinc, and silver could be prepared using these established methods. Characterization of these potential complexes would involve elemental analysis, mass spectrometry, and the spectroscopic techniques discussed in the following sections. mdpi.comcardiff.ac.uk

Structural Elucidation of Metal-Thiourea Complexes using X-ray Crystallography

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions like hydrogen bonding. nih.govnih.gov

Although no crystal structures for metal complexes of this compound are available in the reviewed literature, the crystal structures of closely related compounds provide significant insight. For example, the crystal structure of N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea shows that the molecule adopts a specific trans-cis configuration stabilized by an intramolecular hydrogen bond between the carbonyl oxygen and an amide hydrogen. researchgate.net Furthermore, these molecules form dimers in the crystal lattice through intermolecular N-H···S hydrogen bonds. researchgate.net Another related compound, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, was found to exist as a thioamide tautomer with a specific anti-disposition of the thioamide N-H atoms, also forming dimers via N-H···S hydrogen bonds. researchgate.net

For metal complexes, X-ray crystallography can confirm the coordination mode (e.g., monodentate S-coordination or bidentate S,N-chelation) and the geometry of the metal center, which can be, for example, linear, trigonal planar, tetrahedral, or square planar. nih.gov

Spectroscopic Signatures of Complex Formation (IR, UV-Vis, NMR shifts)

Spectroscopic methods are crucial for characterizing thiourea ligands and their metal complexes, providing strong evidence of coordination.

Infrared (IR) Spectroscopy: IR spectroscopy is highly informative for studying thiourea complexes. The coordination of the sulfur atom to a metal center leads to a decrease in the electron density of the C=S bond. Consequently, the stretching vibration frequency, ν(C=S), typically observed around 700-850 cm⁻¹, shifts to a lower frequency upon complexation. Conversely, the ν(C-N) band often shifts to a higher frequency, indicating an increase in the double bond character of the carbon-nitrogen bond. mdpi.com If coordination also involves a nitrogen atom, the ν(N-H) band will be shifted or may disappear entirely upon deprotonation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing these compounds in solution. In ¹H NMR, the signal for the N-H proton is particularly sensitive to the chemical environment. Upon complexation through the sulfur atom, this proton signal typically shifts downfield (to a higher ppm value) due to the deshielding effect caused by the drainage of electron density towards the metal center. mdpi.com In ¹³C NMR, the signal for the thiocarbonyl carbon (C=S) is also expected to shift upon coordination, usually downfield, reflecting the change in its electronic environment. mdpi.com For example, in the free ligand N-methyl-N,N′-diphenylthiourea, the thiocarbonyl carbon appears at 181.92 ppm. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of thiourea complexes can provide information about the geometry of the metal ion and the nature of the metal-ligand bonding. The spectra typically show intense bands in the UV region corresponding to intra-ligand π-π* and n-π* transitions. The formation of metal complexes can cause shifts in these bands and may introduce new charge-transfer bands (ligand-to-metal or metal-to-ligand) in the visible region. For transition metal complexes, d-d transitions may also be observed, which are characteristic of the metal ion's coordination environment. researchgate.net

Table of Expected Spectroscopic Shifts Upon Complexation

| Spectroscopic Technique | Key Functional Group | Typical Shift/Change Upon S-Coordination |

|---|---|---|

| IR Spectroscopy | ν(C=S) | Shift to lower frequency |

| IR Spectroscopy | ν(C-N) | Shift to higher frequency |

| ¹H NMR Spectroscopy | N-H proton | Downfield shift (higher ppm) |

| ¹³C NMR Spectroscopy | C=S carbon | Downfield shift (higher ppm) |

Electrochemical Properties and Redox Behavior of Metal Complexes

Studies on related copper and nickel thiourea complexes have shown quasi-reversible or irreversible redox processes. cardiff.ac.uk For example, the cyclic voltammogram for some Cu(II) complexes showed a quasi-reversible process in the reductive region, while Ni(II) complexes exhibited irreversible reduction peaks. cardiff.ac.uk This data is valuable for understanding the stability of different oxidation states of the metal within the complex and for designing complexes for applications in catalysis or as electronic materials. ethernet.edu.et No specific electrochemical studies on metal complexes of this compound have been documented in the reviewed sources.

Biological Applications of Metal-Thiourea Complexes

Thiourea derivatives and their metal complexes are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comnih.govnih.govresearchgate.net It is frequently observed that the biological activity of a thiourea ligand is significantly enhanced upon coordination to a metal center. researchgate.netresearchgate.net This enhancement is often attributed to factors such as increased lipophilicity, which facilitates passage through cell membranes, and the specific interactions of the metal ion with biological targets.

For example, gold(I) and silver(I) complexes with phosphine-functionalized thiourea ligands have demonstrated excellent cytotoxic activity against various cancer cell lines, with the metal complexes being far more potent than the free ligands. nih.govresearchgate.net The mechanism of action for some of these complexes involves the inhibition of key enzymes like thioredoxin reductase. nih.gov Similarly, various transition metal complexes of thiourea derivatives have shown promising antibacterial activity. mdpi.comresearchgate.net While this compound itself is of interest in pharmacological research, specific studies on the biological applications of its metal complexes are not yet reported in the available literature. cymitquimica.com

Emerging Research Directions and Academic Applications

Utilization in Asymmetric Organo-catalysis and Reaction Optimization

Thiourea (B124793) derivatives are recognized for their ability to act as hydrogen bond donors, a property crucial for their application in organocatalysis. nih.gov Bifunctional amine-thioureas, which incorporate multiple hydrogen-bonding donors and stereogenic centers, have been designed for synergistic activation in various chemical reactions. rsc.org These catalysts have shown promise in promoting asymmetric carbon-carbon, carbon-nitrogen, and carbon-sulfur bond-forming reactions under mild conditions. rsc.org

The effectiveness of thiourea-based organocatalysts is influenced by the nature of the substituents on the nitrogen atoms. For instance, the presence of a trifluoromethyl group can enhance the hydrogen bond donor capacity, which is beneficial for certain reactions like the Baylis-Hillman reaction. nih.gov However, the performance of these catalysts can vary depending on the specific reaction. In the Michael addition of isobutyraldehyde (B47883) to methyl benzylidenepyruvate, catalysts containing a -CF3 group performed better than their -CH3 counterparts. nih.gov Conversely, in the conjugate addition to N-phenylmaleimide, the -CH3 systems were more effective. nih.gov This highlights that the relationship between NH acidity and catalytic performance is not always straightforward, especially with aliphatic substituents that can introduce complex steric and electronic effects. nih.gov

Thiourea-based catalysts have been successfully employed in a variety of asymmetric syntheses, including:

Strecker Synthesis: Chiral thiourea derivatives have been used to catalyze the addition of HCN to imines, producing cyanohydrins with high enantioselectivity. libretexts.org

Michael Reactions: Bifunctional thiourea catalysts have been shown to effectively catalyze the Michael reaction of malonates with nitro olefins, as well as the addition of activated methylene (B1212753) compounds to α,β-unsaturated imides. libretexts.org

Hydrophosphonylation Reactions: Chiral thiourea catalysts have been utilized for the enantioselective hydrophosphonylation of N-benzyl imines, providing a route to chiral α-amino phosphonic acids. libretexts.org

Applications in Material Science: Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as frequency doubling of laser radiation and optical data storage. niscpr.res.in Organic materials, including certain thiourea derivatives, have emerged as promising candidates for NLO applications. niscpr.res.injhuapl.edu The NLO response in these materials arises from the interaction of light with the bulk material. jhuapl.edu

The crystal structure of thiourea derivatives plays a crucial role in their NLO properties. For instance, the formation of dimers through hydrogen bonding can influence the molecular packing and enhance crystal growth, which is important for developing useful NLO crystals. nih.gov Some chiral thioureas crystallize in non-centrosymmetric space groups, a prerequisite for second-order NLO effects. nih.govnih.gov

Research on specific chiral aryl-thioureas has shown that their point groups are compatible with features required for NLO applications, which necessitate the absence of inversion symmetry. nih.gov For example, compound 3 (N-(4-nitrophenyl)-N-[1(S)-1-phenylethyl]thiourea) was estimated to have a large electro-optic coefficient, while related compounds 1 (N-(4-chlorophenyl)-N-[1(S)-1-phenylethyl]thiourea) and 2 (N-(4-bromophenyl)-N-[1(S)-1-phenylethyl]thiourea) exhibited smaller effects. nih.gov The study of mixed crystals of urea (B33335) and thiourea has also been explored to create new NLO materials. niscpr.res.inresearchgate.net

Host-Guest Chemistry and Inclusion Complex Formation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate other molecules, known as guests, within their hydrophobic inner cavity to form inclusion complexes. nih.govoatext.comoatext.com This encapsulation can alter the physicochemical properties of the guest molecule, such as its solubility and stability, without forming covalent bonds. nih.gov The formation of these complexes is influenced by factors like hydrophobic interactions, van der Waals forces, and dipole-dipole interactions. oatext.com

The size of the cyclodextrin (B1172386) cavity is a key determinant in the stability of the inclusion complex. nih.gov For instance, the binding of cationic surfactants to different cyclodextrins follows the trend K1(α-CD) > K1(β-CD) ≫ K1(γ-CD), which is related to the cavity volume. nih.gov The nature of the guest molecule also plays a significant role. While the length of a hydrophobic chain is a primary factor for binding, the presence of aromatic rings can influence the specific location of the host and guest within the complex. nih.gov

The formation of inclusion complexes can be achieved through various methods, including co-precipitation and co-evaporation. mdpi.com These techniques are being explored to improve the properties of various compounds, including drugs, by enhancing their solubility and bioavailability. nih.govmdpi.com For example, the inclusion complex of β-cyclodextrin with the drug nimesulide (B1678887) has shown a better therapeutic profile compared to the non-conjugated drug. mdpi.com

Development of Novel Functional Materials Based on Thiourea Scaffolds

The thiourea scaffold serves as a versatile building block for the creation of novel functional materials with a wide range of applications. The ability of thiourea derivatives to form coordination complexes with metal ions is a key aspect of their utility. nih.gov These coordination compounds have been investigated for various purposes, including as potential antibacterial agents. nih.gov

For example, a new thiourea ligand, N-(4-chlorophenyl)morpholine-4-carbothioamide, and its cobalt(III), nickel(II), and silver(I) complexes have been synthesized and studied for their antibacterial effects. nih.gov The silver(I) complex, in particular, showed enhanced antibacterial activity against E. coli compared to the free ligand. nih.gov

Furthermore, thiourea and its derivatives are utilized in the synthesis of composite materials. For instance, thiourea has been used in the hydrothermal synthesis of a diatomite/MoS2 composite, which is a component of a novel separator for lithium-sulfur batteries. mdpi.com The search for new functional materials with tunable properties is a central theme in chemistry, and thiourea-based structures contribute to this endeavor. acs.org The development of novel materials based on phenothiazine, which can be synthesized through reactions involving thiourea derivatives, has shown potential for applications in encryption and other advanced technologies. acs.org

Future Perspectives in Computational Drug Discovery and Rational Design

Computational methods, particularly quantitative structure-activity relationship (QSAR) studies and molecular docking, are becoming indispensable tools in modern drug discovery and rational design. researchgate.netresearchgate.net These approaches allow for the prediction of the biological activity and potential toxicity of chemical compounds, thereby guiding the synthesis and selection of the most promising candidates for further development. researchgate.net

Thiourea derivatives are a class of compounds that are frequently investigated using these computational techniques due to their diverse biological activities. researchgate.netsciencepublishinggroup.comresearchgate.net QSAR studies have been performed on series of thiourea derivatives to correlate their structural features with their potential to cross biological membranes and interact with specific protein targets. researchgate.net These studies help in understanding how properties like hydrophobicity, hydrophilicity, and the presence of specific functional groups influence the biological effects of these molecules. researchgate.net

Molecular docking simulations are used to predict the binding affinity and interaction modes of thiourea derivatives with biological targets, such as enzymes and receptors. researchgate.net For example, docking studies have been used to assess the potential of N-acyl thiourea derivatives to inhibit E. coli DNA gyrase B, an important target for antibacterial drugs. mdpi.com By providing insights into the structure-activity relationships, computational methods facilitate the rational design of new thiourea-based compounds with improved efficacy and safety profiles. researchgate.netresearchgate.net

Q & A

Q. What are the standard synthetic routes for N-Methyl-N-(4-methylphenyl)thiourea, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic addition of 4-methylaniline to methyl isothiocyanate under anhydrous conditions. Reaction conditions such as solvent choice (e.g., acetone or DMF), stoichiometric ratios, and temperature (room temperature vs. reflux) significantly impact yield and purity. For example, using DMF as a solvent at 21°C for 1 hour can yield >90% product, while recrystallization from methanol-dichloromethane mixtures improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers confirm its structure?

Infrared (IR) spectroscopy identifies the thiourea C=S stretch (~1250–1350 cm⁻¹). resolves aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm). Mass spectrometry confirms molecular weight (e.g., m/z 196.3 for CHNS). X-ray crystallography further validates molecular geometry, including bond lengths and angles .

Advanced Research Questions

Q. How can SHELX software be optimized for crystallographic refinement of this compound, especially with disordered substituents?

SHELXL (part of the SHELX suite) handles disorder by applying constraints (e.g., SIMU/DELU for anisotropic displacement parameters) and refining occupancy factors. For methyl or aromatic substituents with rotational freedom, split-atom models or PART instructions can resolve disorder. Evidence from SHELX-76 to modern versions highlights its robustness in small-molecule refinement, even for high-resolution or twinned data .

Q. What strategies resolve contradictions in biological activity data across studies on thiourea derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) often arise from variations in assay protocols (e.g., bacterial strains, eukaryotic cell lines). To reconcile results:

Q. How do hydrogen bonding patterns influence the solid-state stability and conformation of this compound?

Intramolecular N–H···S and N–H···O hydrogen bonds stabilize the trans–cis configuration observed in thiourea derivatives. Graph set analysis (e.g., Etter’s rules) reveals motifs like chains or rings in crystal packing. ORTEP visualizations (via WinGX) illustrate anisotropic displacement parameters critical for understanding thermal motion and lattice interactions .

Q. What computational methods predict the binding affinity of this compound with biological targets?

Molecular docking (AutoDock, Glide) and molecular dynamics (GROMACS) simulate interactions with enzyme active sites (e.g., androgen receptors). Pharmacophore models based on thiourea derivatives highlight the importance of hydrophobic (methyl groups) and hydrogen-bonding (C=S) motifs. Free energy perturbation (FEP) calculations quantify substituent effects on binding thermodynamics .

Methodological Notes

- Crystallography : Use WinGX for data processing and SHELXD for experimental phasing in twinned crystals .

- Bioassays : Employ dose-response curves (IC/EC) and time-kill assays for antimicrobial studies .

- SAR Analysis : Compare substituent ClogP values and Hammett constants () to correlate electronic effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.